Cyclopentanone, 3-(3-chloro-1-methylenepropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclopentanone, where a 3-chloro-1-methylenepropyl group is attached to the third carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-chloro-1-methylenepropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 3-chloro-1-methylenepropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of the 3-chloro-1-methylenepropyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 3-methyl-: A similar compound with a methyl group instead of the 3-chloro-1-methylenepropyl group.
Cyclopentanone, 3-ethyl-: Another derivative with an ethyl group.
Cyclopentanone, 3-(3-bromo-1-methylenepropyl)-: A bromine analog of the compound.
Uniqueness
Cyclopentanone, 3-(3-chloro-1-methylenepropyl)- is unique due to the presence of the 3-chloro-1-methylenepropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88656-07-9 |
---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-(4-chlorobut-1-en-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C9H13ClO/c1-7(4-5-10)8-2-3-9(11)6-8/h8H,1-6H2 |
InChI Key |
UWDCCIFJVFQCTC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCl)C1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.